4-Methoxy Propranolol
Overview
Description
Synthesis Analysis
Synthesis of 4-Methoxy Propranolol Derivatives : Several studies have synthesized different derivatives of propranolol, including those with a methoxy group. For example, Oatis et al. (1985) synthesized 4'-hydroxypropranolol sulfate, a major metabolite of propranolol, using 1,4-naphthoquinone as the starting material and subsequent reduction and alkylation processes (Oatis et al., 1985).
Ring-Hydroxylated Propranolol Synthesis : Oatis et al. (1981) synthesized all seven isomers of ring-hydroxylated propranolol, including variants with methoxy groups, through alkylation and reaction with isopropylamine (Oatis et al., 1981).
Molecular Structure Analysis
- Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) performed a detailed molecular structure and spectroscopic data analysis of a 4-Methoxy compound, using DFT calculations and molecular parameters such as bond length and bond angle (Viji et al., 2020).
Chemical Reactions and Properties
- Metabolism and Chemical Reactions : Talaat and Nelson (1986) investigated the formation of 3-(4-hydroxy-1-naphthoxy)lactic acid from propranolol, providing insight into the chemical reactions and metabolic pathways involving propranolol and its derivatives (Talaat & Nelson, 1986).
Physical Properties Analysis
- Crystal Structure Analysis : Saeed et al. (2011) synthesized and analyzed the crystal structure of a compound related to 4-Methoxy Propranolol, providing insights into its physical properties (Saeed, Mahmood, & Ishida, 2011).
Chemical Properties Analysis
- Spectroscopic Properties and Quantum Studies : Halim and Ibrahim (2022) performed synthesis, spectral analysis, and quantum studies of a novel compound, including the examination of its chemical properties (Halim & Ibrahim, 2022).
Scientific Research Applications
Cardiac and Neuronal Applications
Propranolol blocks cardiac and neuronal voltage-gated sodium channels, which may explain its beneficial effects in treating cardiac arrhythmias and certain adverse central nervous system effects (Wang et al., 2010).
Metabolic Studies
4'-Hydroxypropranol sulfate, a major metabolite of propranolol, has been synthesized for studying its structure and biological activity (Oatis et al., 1985).
Psychiatric Applications
Propranolol improved symptoms in some schizophrenic patients, with a correlation between its effect and pre-treatment urinary excretion of catecholamines and MHPG (Atsmon et al., 1972). It also decreased serotonin turnover and increased norepinephrine turnover in the central nervous system of chronic schizophrenia patients (Scheinin et al., 1984).
Pharmacokinetics and Analysis
A method for simultaneous determination of plasma propranolol and 4-hydroxypropranolol has been developed, enhancing precision, sensitivity, and recovery (Rao et al., 1978).
Developmental and Long-term Effects
Chronic prenatal exposure to propranolol up-regulates fetal beta 1-adrenoceptors and increases noradrenaline activity in the brain later in life (Erdtsieck-Ernste et al., 1993).
Pharmacodynamics and Therapeutic Applications
Propranolol's effects include decreasing blood pressure and heart rate, with an increase in plasma catecholamine levels in patients with essential hypertension (Rahn et al., 1978). Sustained-release matrix tablets of propranolol have also been developed for once-daily treatment of hypertension and other cardiovascular disorders (Tambare et al., 2021).
properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)18-10-13(19)11-21-17-9-8-16(20-3)14-6-4-5-7-15(14)17/h4-9,12-13,18-19H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXOFAQEGCLAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80939925 | |
Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy Propranolol | |
CAS RN |
18507-09-0 | |
Record name | 2-Propanol, 1-(isopropylamino)-3-((4-methoxy-1-naphthyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018507090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-Methoxynaphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80939925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.